Receptor Selectivity: Negligible α2-Adrenoceptor Affinity
Metazosin demonstrates functional selectivity for α1- over α2-adrenoceptors. In radioligand binding assays using rat cerebral cortex, metazosin displaced ³H-prazosin from α1 receptors but did not affect central α2-adrenergic receptors [1]. In contrast, prazosin, while selective, retains measurable α2 affinity (Ki = 1836 nM in human brain ³H-yohimbine binding) [2]. This absence of α2 interaction may reduce central nervous system side effects and presynaptic feedback inhibition.
| Evidence Dimension | α2-Adrenergic Receptor Affinity/Activity |
|---|---|
| Target Compound Data | No effect on central α2-adrenergic receptors |
| Comparator Or Baseline | Prazosin: Ki = 1836 nM for α2-adrenoceptors in human brain (³H-yohimbine binding) |
| Quantified Difference | Qualitative difference: metazosin lacks measurable α2 activity; prazosin exhibits low but detectable α2 affinity. |
| Conditions | Rat cerebral cortex homogenate; radioligand displacement assay with ³H-prazosin for α1, and functional assessment for α2. |
Why This Matters
Absence of α2 antagonism may reduce the risk of central sympatholytic effects and tachycardia commonly associated with less selective α1-blockers, offering a cleaner pharmacological profile for cardiovascular studies.
- [1] Trcka V, König J, Mácová S, Smíd M, Helfert I, Votavová M, Remesová J, Nezádalová E. Pharmacology of a new antihypertensive agent, metazosin (Kenosin). Cesk Farm. 1990 Jul;39(6):266-74. PMID: 1981860. View Source
- [2] Ordway GA, Jaconetta SM, Halaris AE. Characterization of subtypes of alpha-2 adrenoceptors in the human brain. J Pharmacol Exp Ther. 1993;264(2):967-76. As cited in Prazosin Ki value for α2-adrenoceptors: 1836 nM. View Source
